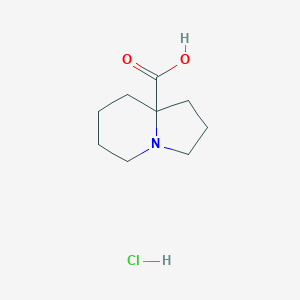
Octahydroindolizine-8a-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizine-8a-carboxylic acid hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various octahydroindolizine derivatives and their synthesis, which can be related to the compound . These derivatives are of significant interest due to their applications in pharmaceuticals, such as in the synthesis of Trandolapril, an angiotensin-converting enzyme inhibitor , and their potential as inhibitors of human platelet aggregation .
Synthesis Analysis
The synthesis of octahydroindolizine derivatives is a topic of considerable interest. Paper describes a stereoselective synthesis of a trans-octahydroindole derivative, which is a precursor to Trandolapril. The synthesis begins with an optically active starting material obtained through enzymatic hydrolysis. Paper presents an improved strategy for synthesizing enantiomerically pure octahydroindole-2-carboxylic acid, involving the formation of a trichloromethyloxazolidinone derivative and subsequent diastereoselective α-alkylation. Paper details the synthesis of another stereoisomer of octahydroindole-2-carboxylic acid, starting from 1,1,3,3-tetramethoxypropane and involving multiple steps, including selective hydrolysis, condensation, and cyclization, with a total yield of 10.1%.
Molecular Structure Analysis
The molecular structure of octahydroindolizine derivatives is characterized by a bicyclic system that can be functionalized at various positions to yield different stereoisomers. The papers discuss the synthesis of specific stereoisomers, such as (2R,3aS,7aS)-octahydroindole-2-carboxylic acid and (2β,3aβ,7aα)-octahydroindole-2-carboxylic acid . The stereochemistry of these compounds is crucial for their biological activity and is carefully controlled during synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of octahydroindolizine derivatives include enzymatic hydrolysis , diastereoselective alkylation , condensation with nitromethane, dehydration, Diels-Alder addition, hydrogenation under pressure, and hydrolysis of nitrile . These reactions are designed to build the complex bicyclic structure of the octahydroindolizine derivatives and introduce the necessary functional groups for further pharmaceutical development.
Physical and Chemical Properties Analysis
While the physical and chemical properties of octahydroindolizine-8a-carboxylic acid hydrochloride are not directly discussed in the provided papers, the properties of related octahydroindolizine derivatives can be inferred. These compounds are typically solid at room temperature and can be characterized using techniques such as 1H NMR and MS . Their chemical stability and reactivity are influenced by the presence of functional groups and the stereochemistry of the bicyclic system. The derivatives' biological activities, such as inhibition of angiotensin-converting enzyme and platelet aggregation , suggest that they have favorable interactions with biological targets, which is a critical aspect of their physical and chemical properties in a pharmaceutical context.
Aplicaciones Científicas De Investigación
Enantiospecific Synthesis
Research demonstrates the use of Octahydroindolizine derivatives in enantiospecific synthesis, particularly in the synthesis of indolizidines and related compounds. For example, a study outlined a method for synthesizing indolizidine 209D and piclavine A using diethyl‐L‐glutamate hydrochloride and tetrahydro-2,5-dimethoxyfuran, followed by various chemical processes including hydrogenation and functional-group interconversions (Jefford, Sienkiewicz, & Thornton, 1995).
Potential in Agricultural and Medical Research
Octahydroindolizine compounds are found in polyhydroxy derivatives isolated from plants and microorganisms, showing potent and specific inhibition of glycosidase enzymes. These properties suggest potential applications in agricultural and medical research (Fellows, 1986).
Use in Pharmaceutical Industry
Octahydroindolizine (indolizidine) alcohols and amines, derived from these compounds, are used in the pharmaceutical industry. A study illustrates the homo-chiral synthesis of these compounds, highlighting their importance in the pharmaceutical sector (Zhang et al., 2017).
Role in the Synthesis of Natural Products
The synthesis of various octahydroindolizine derivatives and their role in the construction of natural product analogs is an area of interest. Research has demonstrated methods for creating 3,5-disubstituted octahydroindolizines, which are analogs of several natural products (Vavrecka & Hesse, 1989).
Application in Chemical Synthesis Techniques
There's ongoing research in the field of chemical synthesis using octahydroindolizine frameworks, which are precursors to compounds of pharmacological importance. Such methodologies allow for the creation of diverse, optically pure small molecules based on indolizine frameworks (Jammula et al., 2015).
Safety and Hazards
The safety information for Octahydroindolizine-8a-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYODBOTXJDZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


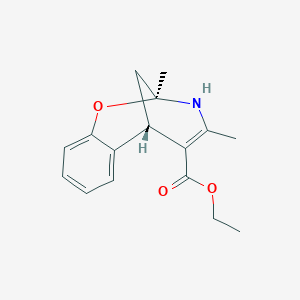
![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
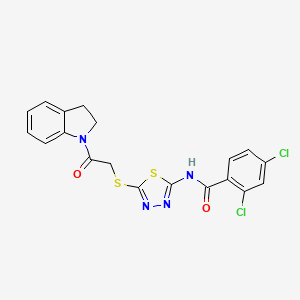
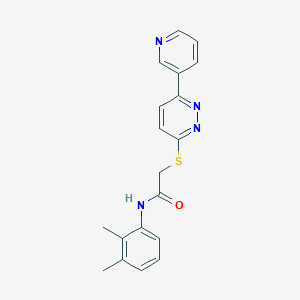

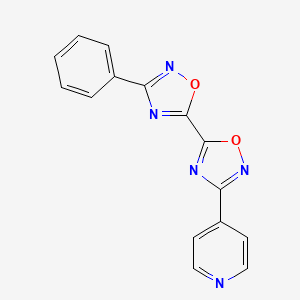


![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

